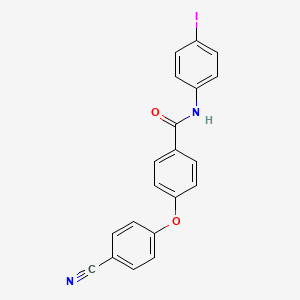
4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide is an organic compound that features a benzamide core with cyanophenoxy and iodophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Coupling Reaction: Formation of the benzamide linkage through a coupling reaction between the amine and a carboxylic acid derivative.
Substitution: Introduction of the cyanophenoxy and iodophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-cyanophenoxy)-N-(4-bromophenyl)benzamide
- 4-(4-cyanophenoxy)-N-(4-chlorophenyl)benzamide
- 4-(4-cyanophenoxy)-N-(4-fluorophenyl)benzamide
Uniqueness
4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions not possible with other halogens. This can lead to unique properties and applications in various fields.
Propriétés
Formule moléculaire |
C20H13IN2O2 |
|---|---|
Poids moléculaire |
440.2 g/mol |
Nom IUPAC |
4-(4-cyanophenoxy)-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C20H13IN2O2/c21-16-5-7-17(8-6-16)23-20(24)15-3-11-19(12-4-15)25-18-9-1-14(13-22)2-10-18/h1-12H,(H,23,24) |
Clé InChI |
FJNHNIGENKJYKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


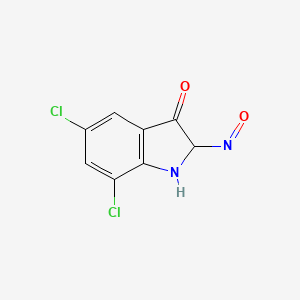
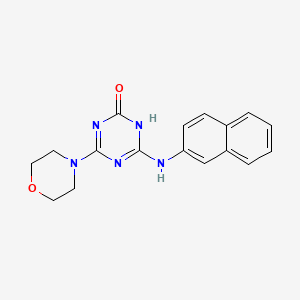
![N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide](/img/structure/B15152394.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B15152402.png)
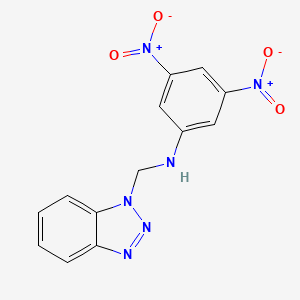
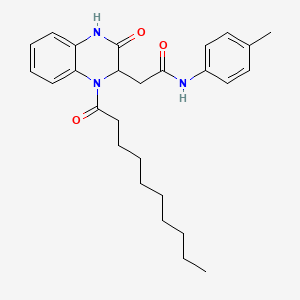
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B15152421.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
![N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B15152435.png)
methanone](/img/structure/B15152445.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B15152446.png)
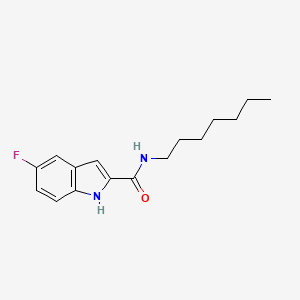
![N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15152454.png)
![N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B15152459.png)
